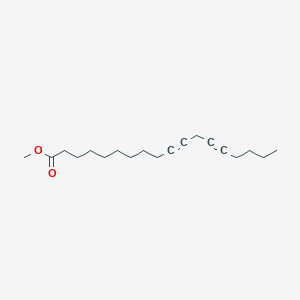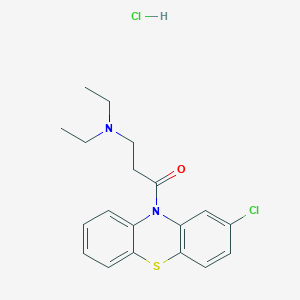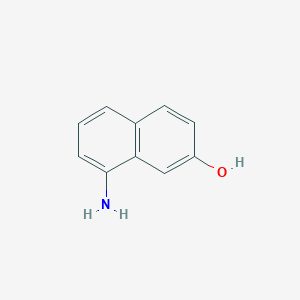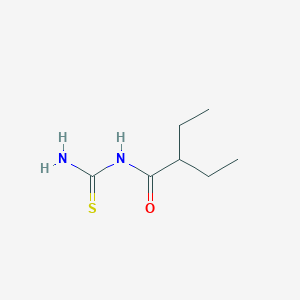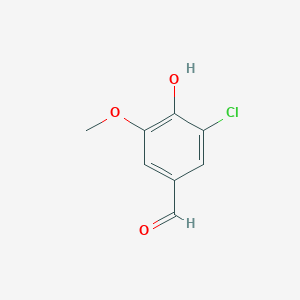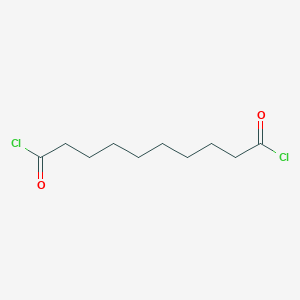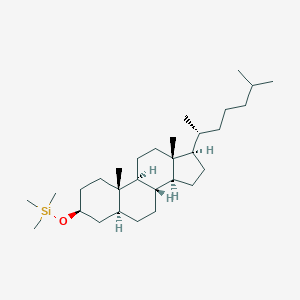
3beta-(Trimethylsiloxy)-5alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Trimethylsiloxy)-5alpha-cholestane, also known as TMS-cholestanol, is a steroid molecule that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of cholestane, which is a type of steroid that is important for various physiological functions in the human body. TMS-cholestanol has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mechanism Of Action
The exact mechanism of action of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is not fully understood, but it is believed to interact with cholesterol and other lipids in the cell membrane. This interaction can lead to changes in membrane fluidity and permeability, which can affect various cellular processes.
Biochemical And Physiological Effects
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cholesterol transport and the modulation of lipid metabolism. This molecule has also been shown to have anti-inflammatory properties and may be useful for treating certain diseases that involve inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in lab experiments is its ability to alter membrane properties without affecting other cellular processes. This makes it a valuable tool for studying the effects of cholesterol on cell membranes in isolation. However, one limitation of using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is that it may not accurately reflect the effects of cholesterol in vivo, as the molecule is not metabolized in the same way as endogenous cholesterol.
Future Directions
There are many potential future directions for research on 3beta-(Trimethylsiloxy)-5alpha-cholestanenol. One area of interest is the development of new drugs that target cholesterol transport and metabolism, using 3beta-(Trimethylsiloxy)-5alpha-cholestanenol as a model system. Another direction for future research is the use of 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in studies on the role of cholesterol in membrane signaling and intracellular communication. Overall, 3beta-(Trimethylsiloxy)-5alpha-cholestanenol is a valuable tool for scientific research, and its potential applications are still being explored.
Synthesis Methods
3beta-(Trimethylsiloxy)-5alpha-cholestanenol can be synthesized through a multi-step process that involves the reaction of cholestane with trimethylsilyl chloride and other reagents. The resulting product is purified through various chromatography techniques to obtain a high purity compound. This synthesis method has been refined over the years, and is now a well-established protocol for producing 3beta-(Trimethylsiloxy)-5alpha-cholestanenol in large quantities.
Scientific Research Applications
3beta-(Trimethylsiloxy)-5alpha-cholestanenol has been used in a variety of scientific research applications, including studies on lipid metabolism, cholesterol transport, and membrane structure. This molecule is particularly useful for studying the effects of cholesterol on cell membranes, as it can be easily incorporated into lipid bilayers and can alter the physical properties of the membrane.
properties
CAS RN |
18880-51-8 |
|---|---|
Product Name |
3beta-(Trimethylsiloxy)-5alpha-cholestane |
Molecular Formula |
C30H56OSi |
Molecular Weight |
460.8 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI Key |
HRLPEXVPNOBUDF-QYHGRWQDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C |
synonyms |
3β-(Trimethylsiloxy)-5α-cholestane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



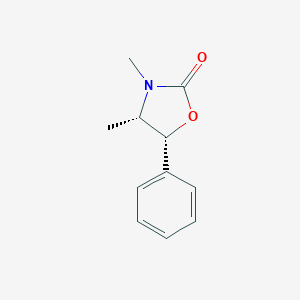
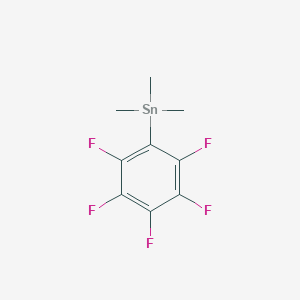
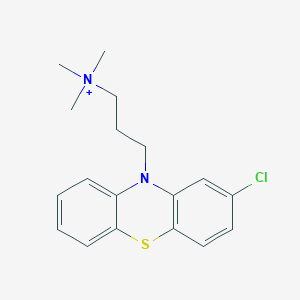
![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
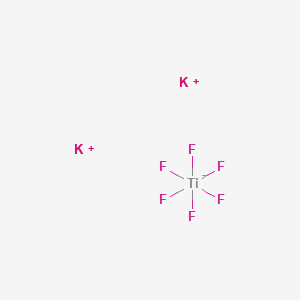
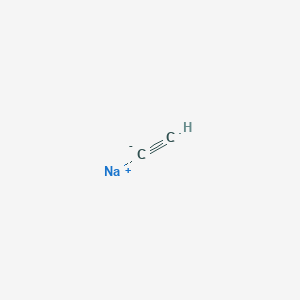
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
